11β-HSD1 Cortisol Oxidation Inhibition: 7β-OH-DHEA Displays 7.25-Fold Higher Affinity than 7α-OH-DHEA
In a direct head-to-head comparison using human dermal S9 fraction containing 11β-HSD1, 7β-OH-DHEA inhibited cortisol oxidation competitively with a Ki of 0.255 ± 0.005 µM, whereas 7α-OH-DHEA exhibited a Ki of 1.85 ± 0.495 µM [1]. This corresponds to a 7.25-fold greater inhibitory potency, confirming that the 7β epimer binds the enzyme active site with substantially higher affinity than the 7α epimer.
| Evidence Dimension | Competitive inhibition constant (Ki) for 11β-HSD1-mediated cortisol oxidation |
|---|---|
| Target Compound Data | Ki = 0.255 ± 0.005 µM |
| Comparator Or Baseline | 7α-OH-DHEA: Ki = 1.85 ± 0.495 µM |
| Quantified Difference | 7.25-fold lower Ki (greater inhibitory potency) for 7β-OH-DHEA |
| Conditions | Human dermal S9 fraction; cortisol oxidation assay; Ki determined via competitive inhibition kinetics |
Why This Matters
For researchers or industrial users developing antiglucocorticoid agents or studying tissue-specific glucocorticoid modulation, this ~7-fold potency difference makes 7β-OH-DHEA the preferred probe for achieving significant 11β-HSD1 inhibition at lower concentrations, directly impacting dose-response experimental design and compound selection.
- [1] Hennebert O, Chalbot S, Alran S, Morfin R. Dehydroepiandrosterone 7alpha-hydroxylation in human tissues: possible interference with type 1 11beta-hydroxysteroid dehydrogenase-mediated processes. J Steroid Biochem Mol Biol. 2007 May;104(3-5):326-33. View Source
